Cas no 2845-83-2 (3-Penten-2-one,4-methoxy-)

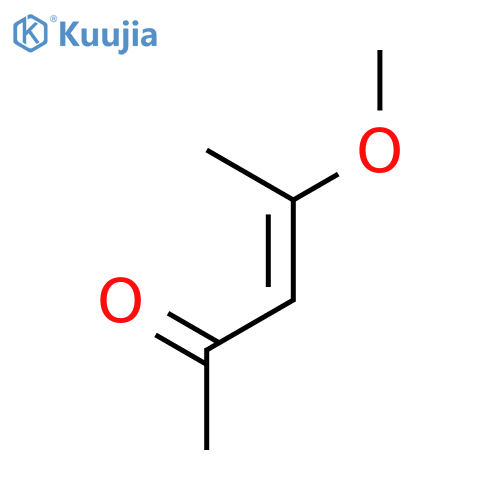

3-Penten-2-one,4-methoxy- structure

商品名:3-Penten-2-one,4-methoxy-

3-Penten-2-one,4-methoxy- 化学的及び物理的性質

名前と識別子

-

- 3-Penten-2-one,4-methoxy-

- 4-Methoxypent-3-en-2-one

- (3E)-4-methoxypent-3-en-2-one

- (E)-4-Methoxy-pent-3-en-2-one

- (E)-4-methoxypent-3-en-2-one

- EINECS 220-641-1

- 4-methoxy-3-penten-2-one

- 2845-83-2

- 3-Penten-2-one, 4-methoxy-

- SCHEMBL12162394

- (3E)-4-Methoxy-3-penten-2-one #

- CDWAKLKSWYVUSL-GQCTYLIASA-N

-

- MDL: MFCD27948740

- インチ: InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4+

- InChIKey: CDWAKLKSWYVUSL-GQCTYLIASA-N

- ほほえんだ: CO/C(/C)=C/C(=O)C

計算された属性

- せいみつぶんしりょう: 114.0681

- どういたいしつりょう: 114.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 0.916

- ふってん: 173 ºC

- フラッシュポイント: 60 ºC

- PSA: 26.3

3-Penten-2-one,4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1225311-1g |

4-Methoxypent-3-en-2-one |

2845-83-2 | 95% | 1g |

$1200 | 2024-06-03 | |

| eNovation Chemicals LLC | D749887-1g |

4-methoxypent-3-en-2-one |

2845-83-2 | 95% | 1g |

$945 | 2024-06-06 | |

| Aaron | AR00BWG0-100mg |

4-methoxypent-3-en-2-one |

2845-83-2 | 95% | 100mg |

$174.00 | 2025-02-10 | |

| A2B Chem LLC | AF54164-250mg |

4-methoxypent-3-en-2-one |

2845-83-2 | 98% | 250mg |

$376.00 | 2024-04-20 | |

| A2B Chem LLC | AF54164-5g |

4-methoxypent-3-en-2-one |

2845-83-2 | 98% | 5g |

$3638.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D749887-100mg |

4-methoxypent-3-en-2-one |

2845-83-2 | 95% | 100mg |

$190 | 2025-02-20 | |

| 1PlusChem | 1P00BW7O-1g |

4-methoxypent-3-en-2-one |

2845-83-2 | 98% | 1g |

$1014.00 | 2024-05-07 | |

| Aaron | AR00BWG0-250mg |

4-methoxypent-3-en-2-one |

2845-83-2 | 95% | 250mg |

$354.00 | 2025-02-10 | |

| 1PlusChem | 1P00BW7O-5g |

4-methoxypent-3-en-2-one |

2845-83-2 | 98% | 5g |

$3497.00 | 2024-05-07 | |

| Aaron | AR00BWG0-5g |

4-methoxypent-3-en-2-one |

2845-83-2 | 95% | 5g |

$3749.00 | 2025-02-10 |

3-Penten-2-one,4-methoxy- 関連文献

-

Valentin G. Nenaidenko,Andrei V. Sanin,Elizaveta S. Balenkova Russ. Chem. Rev. 1999 68 437

-

M. Vandewalle,S. Dewaele,F. Alderweireldt,M. Verzele J. Chem. Soc. 1964 367

-

3. 651. Cyclohexane-1,3-diones. Part VI. Structural requirements for the displacement of the alkoxyl by the cyano-group in the enol ethers of cyclic β-diketonesB. E. Betts,W. Davey J. Chem. Soc. 1961 3333

-

4. Substituted naphthalenes and naphthols from benzynes and dienolate anionsPeter G. Sammes,Timothy W. Wallace J. Chem. Soc. Perkin Trans. 1 1975 1377

-

5. Total synthesis of heterocyclic steroidsYu Ding,Bahman Nassim,Pierre Crabbé J. Chem. Soc. Perkin Trans. 1 1983 2353

2845-83-2 (3-Penten-2-one,4-methoxy-) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 503537-97-1(4-bromooct-1-ene)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 157047-98-8(Benzomalvin C)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量